N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide
Description
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy-substituted tetrahydronaphthalene moiety and a dimethylpyridine carboxamide group. Its molecular formula is C18H22N2O2.
Properties
IUPAC Name |
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-8-13(2)18(20-11-12)19(22)21-16-6-4-15-10-17(23-3)7-5-14(15)9-16/h5,7-8,10-11,16H,4,6,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWTVRLTJQWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2CCC3=C(C2)C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 6-methoxy-1,2,3,4-tetrahydronaphthalene intermediate, which can be synthesized through the reduction of 6-methoxy-1-tetralone using sodium borohydride in methanol. This intermediate is then reacted with 3,5-dimethylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
- (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
- (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide is unique due to its combination of a methoxy-substituted tetrahydronaphthalene moiety and a dimethylpyridine carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
